molecular formula C10H8ClN3O B3281925 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one CAS No. 74234-91-6

2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one

Cat. No.: B3281925
CAS No.: 74234-91-6
M. Wt: 221.64 g/mol
InChI Key: UYPBGIYBIYHTNN-UHFFFAOYSA-N
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Description

Overview of Pyridazinone Heterocycles in Synthetic and Medicinal Chemistry

Pyridazinone and its derivatives are recognized as a "privileged structure" in medicinal chemistry, meaning the scaffold is capable of binding to a variety of biological targets and exhibiting diverse pharmacological effects. scholarsresearchlibrary.com This versatility has led to the development of pyridazinone-based compounds with a wide array of applications, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. sarpublication.combenthamdirect.comresearchgate.net

The unique physicochemical properties of the pyridazine (B1198779) ring, such as its high dipole moment and robust hydrogen-bonding capacity, are crucial for its interaction with biological targets. nih.gov The easy functionalization at various positions on the ring allows chemists to fine-tune the steric, electronic, and lipophilic properties of the molecules to optimize their therapeutic potential. scholarsresearchlibrary.com Several commercialized drugs feature the pyridazinone nucleus, underscoring its importance in drug discovery. Examples include agents for cardiovascular diseases like pimobendan (B44444) and levosimendan, as well as the anti-inflammatory drug emorfazone. sarpublication.comresearchgate.net

Interactive Table: Examples of Biologically Active Pyridazinone Derivatives

A variety of pyridazinone derivatives have been synthesized and evaluated for their pharmacological activities. The following table showcases some examples, highlighting the diverse therapeutic areas where this scaffold has shown promise.

Compound ClassExample StructureBiological Activity
Cardiotonic AgentsPimobendanCalcium sensitizer, PDE3 inhibitor
Anti-inflammatoryEmorfazoneAnalgesic, Anti-inflammatory
Anticancer(Varies)PARP-1 inhibition, Apoptosis induction
Antihypertensive(Varies)Vasodilator activity

Historical Context and Evolution of Pyridazinone Research

The study of pyridazines, the parent heterocycle of pyridazinones, dates back to the late 19th century. The first substituted pyridazines were prepared by Fischer, and the unsubstituted parent compound was synthesized by Tauber. scholarsresearchlibrary.com Initial research into pyridazinone derivatives focused on their potential use as cardiovascular drugs and in agrochemicals. researchgate.net Over the decades, the scope of investigation has expanded dramatically as the broad spectrum of their biological activities became more apparent. researchgate.netnih.gov

The evolution of pyridazinone research has been marked by the development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships (SAR). benthamdirect.com Modern research often employs strategies like molecular hybridization, where the pyridazinone core is combined with other pharmacophoric moieties to create novel compounds with enhanced activity or improved profiles. nih.gov This ongoing research highlights the enduring relevance of the pyridazinone scaffold in the quest for new and effective therapeutic agents. nih.gov

Identification of 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one as a Key Pyridazinone Derivative

Within the vast family of pyridazinones, this compound emerges as a derivative of significant interest. Its structure combines three key features that are valuable in medicinal chemistry:

The Pyridazinone Core: Provides the foundational scaffold known for its diverse biological potential. benthamdirect.com

The 6-chloro Substituent: The chlorine atom is a versatile functional group. It can act as a leaving group, allowing for further chemical modifications and the synthesis of a library of related compounds through nucleophilic substitution reactions. This position is crucial for creating derivatives with tailored properties. rsc.org

The 2-(4-Aminophenyl) Group: The aminophenyl moiety is a common pharmacophore found in many biologically active molecules. The primary amine group (-NH2) offers a site for further derivatization, such as acylation or the formation of Schiff bases, enabling the exploration of a wider chemical space. mdpi.com Furthermore, the related 6-(4-aminophenyl)pyridazinone structure is a vital component of many cardioactive drugs that have been used clinically or tested in clinical trials, such as imazodan (B1195180) and pimobendan. researchgate.netresearchgate.net

This specific combination of a reactive chloro group and a versatile amino group on the established pyridazinone scaffold makes this compound a valuable synthon, or building block, for the development of new chemical entities.

Rationale for Comprehensive Academic Investigation of the Chemical Compound

The rationale for a detailed investigation of this compound is multifaceted. It serves as a strategic intermediate in synthetic organic and medicinal chemistry. The presence of multiple reactive sites on a biologically relevant scaffold provides a platform for generating novel molecules through combinatorial chemistry and targeted synthesis. nih.govcore.ac.uk

A comprehensive study is justified by the potential to:

Develop Novel Therapeutics: By modifying the chloro and amino groups, researchers can systematically investigate the structure-activity relationships of new derivatives, potentially leading to the discovery of potent and selective agents for various diseases, including cancer, inflammation, and cardiovascular disorders. sarpublication.comnih.gov

Create Molecular Probes: Derivatives of this compound can be synthesized to serve as molecular probes to study biological pathways and enzyme functions.

Advance Synthetic Methodologies: The synthesis and derivatization of this compound can drive the development of new and more efficient chemical reactions. rsc.org

The investigation of such key building blocks is fundamental to advancing the field of drug discovery.

Scope and Objectives of the Research Outline

The scope of this article is to present a focused and detailed examination of the chemical compound this compound. It will adhere strictly to the outlined sections, concentrating on the chemical and academic significance of the molecule.

The primary objectives are:

To situate this compound within the broader context of pyridazinone chemistry.

To provide an overview of the synthetic and medicinal importance of the pyridazinone heterocyclic system.

To highlight the specific structural features of this compound that make it a key derivative for further research.

To establish the scientific rationale for its comprehensive academic investigation as a valuable building block in chemical and pharmaceutical sciences.

This article aims to provide an authoritative and scientifically accurate resource focused solely on the specified topics, without delving into clinical or safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-6-chloropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPBGIYBIYHTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Aminophenyl 6 Chloropyridazin 3 2h One

Classical Synthetic Approaches to Substituted Pyridazin-3(2H)-ones

The foundational methods for constructing substituted pyridazin-3(2H)-ones have been well-established for decades. These approaches typically involve the formation of the heterocyclic ring system through condensation reactions, followed by modifications to introduce the desired substituents.

The pyridazinone ring is commonly synthesized through the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netthieme-connect.de For the synthesis of pyridazin-3(2H)-ones, γ-keto acids are frequently employed as the 1,4-dicarbonyl precursor. The reaction with hydrazine hydrate (B1144303) leads to the formation of the dihydropyridazinone ring, which can then be oxidized to the aromatic pyridazinone if desired. scispace.com

One-pot multi-step reactions have also been developed for the synthesis of pyridazin-3-one derivatives. For instance, the reaction of different para-substituted acetophenones with glyoxylic acid, followed by ring closure with hydrazine hydrate, provides a direct route to 6-substituted pyridazin-3(2H)-ones. nih.govresearchgate.net

The general mechanism for the formation of pyridazinones from γ-keto acids and hydrazine involves an initial hydrazone formation followed by an intramolecular cyclization and dehydration. scispace.com The choice of solvent and catalyst can influence the reaction rate and yield.

Table 1: Examples of Condensation Reactions for Pyridazinone Ring Formation
1,4-Dicarbonyl PrecursorHydrazine DerivativeProductReference
γ-Keto acidHydrazine hydrate4,5-Dihydropyridazin-3(2H)-one scispace.com
Substituted acetophenone (B1666503) and glyoxylic acidHydrazine hydrate6-Substituted pyridazin-3(2H)-one nih.govresearchgate.net
1,4-DiketoneHydrazine hydrate3,6-Disubstituted pyridazine (B1198779) thieme-connect.de

The 4-aminophenyl group can be introduced at the N2 position of the pyridazinone ring. A common method involves the reaction of a pre-formed pyridazinone with a suitable 4-aminophenyl derivative. For instance, 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can be prepared by refluxing 4-(4-aminophenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol. researchgate.netresearchgate.net

Alternatively, if the pyridazinone ring is already formed, the 4-aminophenyl moiety can be introduced via N-arylation. This can be achieved by reacting the pyridazinone with a 4-substituted aniline (B41778) derivative, often in the presence of a base.

The introduction of a chlorine atom at a specific position on the pyridazinone ring requires regioselective chlorination methods. The reactivity of the pyridazine ring positions to electrophilic or nucleophilic attack dictates the strategy to be used. The pyridazine nucleus is generally considered electron-deficient, which can make direct electrophilic chlorination challenging without activating groups.

Directing groups can play a crucial role in achieving regioselectivity in C-H chlorination reactions. nih.gov For heteroaromatic systems like pyridazine, the inherent electronic properties of the ring and the presence of substituents will influence the site of chlorination.

In the context of synthesizing 6-chloropyridazin-3(2H)-one derivatives, a common precursor is 3,6-dichloropyridazine (B152260). This starting material allows for the selective substitution of one of the chlorine atoms, leaving the other intact. For example, reacting 3,6-dichloropyridazine with ammonia (B1221849) or an amine can lead to the formation of 3-amino-6-chloropyridazine (B20888). rsc.org

Another approach involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) on a corresponding hydroxypyridazinone to introduce the chlorine atom. The regioselectivity of this reaction would depend on the position of the hydroxyl group.

Modern and Advanced Synthetic Transformations

Modern synthetic methods offer more efficient and versatile routes to functionalized pyridazinones, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the functionalization of pyridazine and pyridazinone cores. researchgate.netrsc.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for arylation. youtube.com

For the synthesis of aryl-substituted pyridazinones, a halopyridazinone can be coupled with an appropriate arylboronic acid. scispace.com This methodology provides a direct way to introduce the 4-aminophenyl group, or a precursor that can be later converted to it, onto the pyridazinone ring. The efficiency of the coupling reaction is dependent on the choice of catalyst, ligand, base, and solvent.

Table 2: Key Components of Suzuki-Miyaura Coupling for Pyridazinone Arylation
ComponentRoleExamples
Palladium CatalystCatalyzes the cross-coupling reactionPd(OAc)₂, Pd(PPh₃)₄
LigandStabilizes the palladium catalyst and influences reactivityTriphenylphosphine (PPh₃)
BaseActivates the organoboron speciesK₂CO₃, Na₂CO₃, Et₃N
Organoboron ReagentProvides the aryl groupArylboronic acid
HalopyridazinoneThe electrophilic coupling partnerChloropyridazinone, Bromopyridazinone

The future of palladium-catalyzed reactions may involve more sustainable approaches, such as using water-based micellar catalysis, which can improve the environmental footprint of these synthetic processes. youtube.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyridazinone derivatives, particularly those bearing good leaving groups like halides. wikipedia.org The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles. thieme-connect.de

The synthesis of 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one can be envisioned through an SNAr reaction where a 6-chloropyridazin-3(2H)-one is reacted with a 4-substituted aniline derivative. The chlorine atom at the 6-position is susceptible to nucleophilic displacement.

The regioselectivity of nucleophilic substitution on polyhalogenated pyridazines can be influenced by the nature of the nucleophile and the substituents already present on the ring. acs.orgnih.gov For instance, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, substitution occurs preferentially at the 4- and 5-positions. nih.govresearchgate.net This highlights the importance of carefully selecting the starting materials and reaction conditions to achieve the desired substitution pattern.

SNAr reactions are not limited to the introduction of amino groups. A variety of nucleophiles can be employed to introduce different functionalities onto the pyridazinone scaffold, making it a versatile tool for the synthesis of a wide range of derivatives. acs.orgacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pyridazinone derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Key strategies include the use of one-pot reactions, alternative energy sources like microwave irradiation, and solvent-free or grinding methods. researchgate.netekb.eg

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netekb.eg The direct and efficient heating of the reaction mixture can accelerate reaction rates and minimize the formation of side products. Similarly, mechanochemical methods, such as grinding reactants together in the absence of a solvent, represent a highly sustainable approach that minimizes the use of volatile organic compounds. ekb.eg

Table 1: Comparison of Green Synthesis Techniques vs. Conventional Heating for Pyridazinone Derivatives

TechniqueTypical Reaction TimeYield (%)Key Advantages
Conventional Heating (Reflux) Several hours60-75Established, widely accessible equipment.
Microwave Irradiation 3-5 minutes85-95Rapid heating, shorter reaction times, often higher yields and purity. researchgate.net
Grinding (Solvent-Free) 10-15 minutes80-90Eliminates bulk solvents, simple procedure, low energy consumption. ekb.eg

These green methodologies are directly applicable to the synthesis of this compound, offering more sustainable and efficient alternatives to traditional synthetic protocols.

Solid-Phase Synthesis Techniques for Pyridazin-3(2H)-ones

Solid-phase organic synthesis (SPOS) is a high-throughput technique that facilitates the rapid synthesis of large libraries of compounds for applications in medicinal chemistry. thieme-connect.de This methodology involves attaching a starting material to a solid support, such as a polymer resin, and carrying out a sequence of reactions. thieme-connect.deresearchgate.net The key advantage is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. thieme-connect.de

For the synthesis of pyridazin-3(2H)-ones, a common approach involves anchoring a precursor molecule to a resin, such as Wang resin or Merrifield resin. researchgate.netresearchgate.net Subsequent chemical transformations build the pyridazinone ring system on the solid support. The final step involves cleaving the target molecule from the resin. thieme-connect.de

A significant goal in SPOS is the use of "traceless linkers," where the point of attachment to the resin is eliminated from the final molecule upon cleavage, leaving no molecular vestige. thieme-connect.de This ensures that the synthesized compound's biological activity is not altered by remnants of the linker. For pyridazinones, strategies have been developed that allow for the construction of the heterocyclic ring and subsequent cleavage in a way that yields the desired, unmodified product. thieme-connect.de The development of efficient solid-phase routes is highly desirable for creating chemical libraries of substituted pyridazinones for biological screening. thieme-connect.de

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical process to maximize the yield and purity of this compound while minimizing reaction time and cost. This is a systematic process involving the variation of several key parameters.

Catalyst: For cross-coupling reactions, which are often employed in the synthesis of aryl-substituted heterocycles, the choice of catalyst (e.g., palladium-based catalysts) and ligands is crucial. nih.gov

Temperature: Reaction temperature directly impacts the rate of reaction. An optimal temperature must be found that promotes the desired reaction without leading to decomposition or the formation of unwanted by-products.

Reaction Time: Monitoring the reaction's progress (e.g., by Thin-Layer Chromatography) helps determine the minimum time required for completion, preventing potential degradation of the product from prolonged reaction times. researchgate.net

Stoichiometry of Reagents: Adjusting the molar ratios of reactants can shift the reaction equilibrium to favor product formation.

A methodical approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for synthesis. core.ac.ukresearchgate.net

Table 2: Parameters for Optimization in the Synthesis of this compound

ParameterVariableGoal
Temperature 50°C, 80°C, 110°CDetermine the lowest temperature for efficient reaction completion.
Solvent Ethanol, DMF, DioxaneFind the solvent that provides the best solubility and reaction rate.
Catalyst Load 0.5 mol%, 1 mol%, 2 mol%Minimize catalyst usage while maintaining high conversion.
Reaction Time 2h, 6h, 12h, 24hIdentify the point of maximum yield before side reactions occur.

This systematic optimization is essential for developing a robust and economically viable synthetic process.

Purification and Isolation Techniques for the Chemical Compound

After the chemical synthesis is complete, the crude product mixture contains the desired compound along with unreacted starting materials, reagents, and by-products. A robust purification and isolation strategy is therefore essential to obtain this compound in high purity.

The most common method for purifying solid organic compounds is recrystallization . researchgate.net This technique relies on the difference in solubility of the target compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. Ethanol is a frequently used solvent for recrystallizing pyridazinone derivatives. uminho.ptresearchgate.net

Filtration is used to separate the solid product from the liquid phase. uminho.pt The purified crystals obtained from recrystallization are collected by vacuum filtration and then washed with a small amount of cold solvent to remove any remaining soluble impurities. mdpi.com

For compounds that are difficult to purify by recrystallization alone, column chromatography is a powerful alternative. nih.gov In this technique, the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. nih.gov

Table 3: Common Purification Techniques for Pyridazinone Derivatives

TechniquePrincipleApplication
Recrystallization Differential solubility at varying temperatures.Primary purification of solid products to achieve high purity. researchgate.net
Filtration Physical separation of a solid from a liquid.Isolation of the synthesized product after precipitation or crystallization. uminho.pt
Washing Removing soluble impurities from a solid product.Rinsing the filtered solid with a suitable cold solvent (e.g., ethanol, ethyl acetate). rsc.org
Column Chromatography Differential adsorption of compounds onto a stationary phase.Separation of complex mixtures or removal of closely related impurities. nih.gov

The choice of purification method depends on the physical properties of the compound and the nature of the impurities present. The final purity is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. nih.gov

Structural Elucidation and Conformational Analysis of 2 4 Aminophenyl 6 Chloropyridazin 3 2h One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound. For 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential for its structural confirmation and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the protons on the pyridazinone ring and the aminophenyl group. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (e.g., doublets, triplets) would reveal the neighboring protons, helping to establish the substitution pattern on both rings.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the types of carbon atoms present (e.g., carbonyl, aromatic, etc.). For instance, a signal in the range of 160-180 ppm would be indicative of the carbonyl carbon in the pyridazinone ring.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and would require experimental verification.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-4/H-5Protons on Pyridazinone Ring
Aromatic ProtonsProtons on Aminophenyl Ring
-NH₂2HAmino Group Protons
¹³C NMR Chemical Shift (ppm)Assignment
C=OCarbonyl Carbon
C-ClCarbon attached to Chlorine
Aromatic CarbonsCarbons of the Phenyl Ring
Pyridazinone CarbonsCarbons of the Pyridazinone Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

Molecular Ion Peak: The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Fragmentation Pattern: The fragmentation pattern would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the chlorine atom, cleavage of the bond between the two rings, or fragmentation of the pyridazinone ring.

Mass Spectrometry m/zInterpretation
[M]⁺Molecular Ion
[M+2]⁺Isotope Peak due to ³⁷Cl
FragmentsStructural Fragments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-Cl bonds.

Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Functional Group
~3400-3300N-H stretch (Amino group)
~1670C=O stretch (Amide)
~1600-1450C=C stretch (Aromatic rings)
~800-600C-Cl stretch

Conformational Landscape and Tautomerism Studies

The potential for conformational flexibility and tautomerism in this compound is an important aspect of its structural chemistry.

Conformational Analysis: The molecule's conformation would be largely determined by the rotational barrier around the single bond connecting the phenyl and pyridazinone rings. Computational modeling, in conjunction with experimental data (if available), could be used to explore the conformational landscape and identify the most stable conformers.

Tautomerism: Pyridazin-3(2H)-one systems can potentially exist in tautomeric forms, such as the lactam-lactim tautomerism. Spectroscopic studies, particularly NMR and IR, in different solvents and at various temperatures, would be necessary to investigate the presence and equilibrium of any tautomeric forms.

Reactivity Profiles and Mechanistic Investigations of 2 4 Aminophenyl 6 Chloropyridazin 3 2h One

Reactivity of the Pyridazinone Ring System

The pyridazinone ring is an aromatic heterocyclic system characterized by the presence of two adjacent nitrogen atoms. This feature significantly influences its electronic properties and chemical reactivity. The pyridazine (B1198779) core is known to be a highly π-deficient aromatic skeleton due to the electron-withdrawing inductive effect of the two electronegative nitrogen atoms. nih.gov This electron deficiency is a primary determinant of the ring's reaction profile, generally rendering it unreactive toward electrophiles and susceptible to attack by nucleophiles. uoanbar.edu.iq Furthermore, the nitrogen atoms possess basic properties, with a pKa of approximately 2.3, allowing for protonation, chelation, and the formation of hydrogen bonds. nih.gov

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds, including benzene (B151609). However, for π-deficient heterocyclic systems like pyridazinone, this reaction is significantly disfavored. The high electronegativity of the nitrogen atoms withdraws electron density from the ring carbons, deactivating the system towards attack by electron-seeking electrophiles. uoanbar.edu.iq

The mechanism of electrophilic substitution involves the formation of a positively charged intermediate (an arenium ion or sigma complex). In the case of the pyridazinone ring, the presence of the electronegative nitrogen atoms would destabilize this cationic intermediate, raising the activation energy for the reaction. Consequently, forcing conditions, such as high temperatures and strong acids, are typically required to induce electrophilic substitution, and the yields are often low. This reactivity pattern is analogous to that of other deactivated aromatic systems like nitrobenzene. uoanbar.edu.iq

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazinone ring makes it an excellent substrate for nucleophilic attack. nih.gov The carbon atoms of the ring, bearing a partial positive charge due to the inductive effect of the nitrogen atoms, are susceptible to attack by electron-rich species.

The kinetic stability and chemical reactivity of such molecules can be evaluated by examining their frontier molecular orbitals (FMO). nih.govsemanticscholar.orgnih.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of high chemical reactivity. nih.gov For pyridazinone derivatives, the LUMO is typically localized over the ring system, making it accessible to the HOMO of an incoming nucleophile. This facilitates reactions that are otherwise difficult in electron-rich aromatic systems. Vicarious nucleophilic substitution (VNS) has been demonstrated on related azolopyridazine systems, highlighting the susceptibility of the ring's hydrogen atoms to displacement by nucleophiles under specific conditions. arkat-usa.org

Transformations Involving the 4-Aminophenyl Group

The 4-aminophenyl substituent is a versatile functional group that imparts a distinct set of reactive properties to the molecule. Its reactivity is centered on the aromatic amine and the benzene ring to which it is attached.

The primary aromatic amine of the 4-aminophenyl group undergoes a range of characteristic chemical transformations.

Acylation: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to react readily with acylating agents like acid anhydrides or acyl chlorides to form amides. For instance, the acylation of a 4-aminophenyl group attached to a related heterocyclic system to yield the corresponding acetamido derivative has been documented. nih.gov This reaction is a common strategy for protecting the amine group or modulating the electronic properties of the molecule. The general synthesis of N-substituted 3-amino-6-chloropyridazines via acylation with acid anhydrides is a well-established procedure. inforang.com

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form diazonium salts. While specific studies on the diazotization of 2-(4-aminophenyl)-6-chloropyridazin-3(2H)-one are not prevalent, this fundamental reaction of anilines is expected to proceed. The resulting diazonium salt would be a valuable synthetic intermediate, enabling the introduction of a wide variety of functional groups (e.g., -OH, -CN, -F, -Br) onto the phenyl ring via subsequent reactions like the Sandmeyer or Schiemann reactions.

The reactivity of the phenyl ring towards electrophilic aromatic substitution is governed by the electronic effects of its substituents: the amino group and the N-linked pyridazinone moiety.

The amino group (-NH₂) is a powerful activating group. libretexts.orgminia.edu.eg It donates electron density to the aromatic ring through a resonance effect (+R), which significantly stabilizes the cationic intermediate formed during electrophilic attack. This activation makes the ring much more reactive than benzene. libretexts.org The amino group is also strongly ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the amine. Since the para position is already occupied by the pyridazinone group, electrophilic substitution would be directed primarily to the ortho positions (C-3 and C-5 of the phenyl ring).

Table 1: Effects of Common Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting InfluenceNature
-NH₂, -NHR, -NR₂Strongly ActivatingOrtho, ParaElectron-Donating (Resonance)
-OH, -ORStrongly ActivatingOrtho, ParaElectron-Donating (Resonance)
-CH₃, -RWeakly ActivatingOrtho, ParaElectron-Donating (Inductive)
-F, -Cl, -Br, -IWeakly DeactivatingOrtho, ParaElectron-Withdrawing (Inductive) > Electron-Donating (Resonance)
-NO₂Strongly DeactivatingMetaElectron-Withdrawing (Inductive & Resonance)
-CN, -CO₂H, -CORStrongly DeactivatingMetaElectron-Withdrawing (Inductive & Resonance)

Chemical Transformations at the 6-Chloro Position

The chlorine atom at the C-6 position of the pyridazinone ring is a key site for chemical modification. This position is highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the adjacent ring nitrogen atom and the conjugated carbonyl group stabilizes the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack, thereby facilitating the displacement of the chloride leaving group.

This high reactivity allows for the introduction of a diverse array of functional groups through reaction with various nucleophiles. Syntheses involving the displacement of a chlorine atom on a pyridazinone or pyridazine ring are common. For example, reactions of chloropyridazine precursors with cyclic or acyclic amines to form new C-N bonds are frequently employed in the synthesis of novel derivatives. cbijournal.com Similarly, oxygen-based nucleophiles can be used; the reaction of 3,6-dichloropyridazine (B152260) with 4-hydroxybenzaldehyde (B117250), for instance, proceeds via nucleophilic substitution to displace one of the chlorine atoms and form a C-O bond. nih.gov

Table 2: Examples of Nucleophilic Substitution at the 6-Chloro Position of Pyridazinone Scaffolds

NucleophileType of NucleophileResulting Functional GroupReference Example
Ammonia (B1221849) (NH₃)NitrogenAmino (-NH₂)Reaction of 3,6-dichloropyridazine with liquid ammonia. inforang.com
Primary/Secondary Amines (RNH₂, R₂NH)NitrogenSubstituted Amino (-NHR, -NR₂)Synthesis of various amino-pyridazinone derivatives. cbijournal.com
Hydrazine (B178648) (H₂NNH₂)NitrogenHydrazinyl (-NHNH₂)Formation of hydrazinopyridazines. arkat-usa.org
Phenols/Alcohols (ArOH, ROH)OxygenEther (-OAr, -OR)Reaction with 4-hydroxybenzaldehyde. nih.gov
Thiols (RSH)SulfurThioether (-SR)General reactivity pattern for activated aryl halides.

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom at the 6-position of the pyridazinone ring is readily displaced by a variety of nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient character of the heterocyclic ring. The reactivity of the related 3,6-dichloropyridazine scaffold has been explored, showing that selective mono-substitution can be achieved. For instance, reactions with nucleophiles such as amines and alkoxides lead to the formation of new C-N and C-O bonds, respectively.

In studies on similar 6-chloropyridazine structures, amination has been successfully carried out using aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation, providing an efficient route to 3-amino-6-chloropyridazine (B20888). researchgate.net This demonstrates the viability of using nitrogen-based nucleophiles to displace the chlorine atom. Similarly, the reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde in the presence of a base like anhydrous potassium carbonate results in the displacement of one chlorine atom to form an ether linkage. nih.gov These examples highlight the susceptibility of the chloro-substituent to attack by both N- and O-centered nucleophiles.

Table 1: Examples of Nucleophilic Displacement on Related Chloropyridazine Scaffolds

Nucleophile Reagents & Conditions Product Type Reference
Amine (NH₃) 28-30% aq. NH₄OH, Microwave 6-Aminopyridazine derivative researchgate.net
Phenoxide 4-hydroxybenzaldehyde, K₂CO₃, Isopropanol 6-(Aryloxy)pyridazine derivative nih.gov

Cross-Coupling Reactions at the Halogenated Site

The halogenated site of this compound is also an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been effectively applied to analogous 3-amino-6-chloropyridazine systems to introduce various aryl and heteroaryl substituents. researchgate.net

These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) and a suitable solvent system like a mixture of DME and water. The coupling of 3-amino-6-chloropyridazine with a range of substituted phenylboronic acids, including those with electron-donating (e.g., methoxy) and electron-withdrawing groups, proceeds in good to excellent yields. researchgate.net This versatility allows for the synthesis of a diverse library of 6-arylpyridazine derivatives. The success of these reactions on a closely related substrate strongly suggests that this compound would be a suitable substrate for similar Suzuki cross-coupling transformations.

Table 2: Suzuki Cross-Coupling Reactions on a 3-Amino-6-chloropyridazine Model

Boronic Acid Catalyst / Base Yield Reference
4-Methoxyphenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 94% researchgate.net
4-Formylphenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 92% researchgate.net
4-Aminophenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 89% researchgate.net

Mechanistic Pathways of Key Reactions

The primary reactions occurring at the C6-position of the pyridazinone ring follow well-established mechanistic pathways.

The nucleophilic displacement of the chlorine atom proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms and the carbonyl group of the pyridazinone ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The electron-deficient nature of the pyridazinone system is crucial for stabilizing the anionic intermediate, thereby facilitating this reaction pathway over other potential mechanisms. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction follows a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center from the organoboron compound, a step that is typically facilitated by the base. This forms a new diorganopalladium(II) complex and displaces the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple, and the desired biaryl product is eliminated from the metal center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Computational Chemistry and Theoretical Studies on 2 4 Aminophenyl 6 Chloropyridazin 3 2h One

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and three-dimensional geometry of a molecule at its most stable state (ground state). researchgate.net For 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or higher. researchgate.netnih.gov

Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents typical, realistic values for a molecule of this type as an example of DFT output.

Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
C=O1.23N-N-C120.5
N-N1.38C-C-Cl118.9
C-Cl1.75C-N-C (phenyl)121.3
C-N (phenyl)1.41H-N-H115.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, requires less energy to become excited, and is generally more reactive. nih.govnih.gov For this compound, DFT calculations would provide the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich 4-aminophenyl ring, particularly the nitrogen atom of the amino group, indicating this is a likely site for electrophilic attack. Conversely, the LUMO would likely be distributed across the electron-deficient pyridazinone ring, especially the carbon atom bonded to the electronegative chlorine, marking it as a probable site for nucleophilic attack. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: researchgate.netmdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

Illustrative FMO Data and Reactivity Descriptors This table provides an example of typical values derived from FMO analysis for similar heterocyclic systems.

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.98
ΔE (HOMO-LUMO Gap)4.27
Chemical Hardness (η)2.14
Electronegativity (χ)4.12
Electrophilicity Index (ω)3.96

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the identity and structure of a synthesized compound. researchgate.netsemanticscholar.org

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted IR spectrum can be compared with experimental data to assign specific absorption bands to functional groups, such as the C=O stretch of the pyridazinone ring, the N-H stretches of the amino group, and the C-Cl stretch. materialsciencejournal.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. hacettepe.edu.tr Calculations would predict the chemical shifts for each unique proton and carbon atom in this compound, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. chemrxiv.org This calculation provides information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are often from the HOMO to the LUMO (or other nearby orbitals) and are characteristic of π → π* and n → π* transitions in the conjugated system. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system. researchgate.net

For this compound, an MD simulation could be used to:

Explore Conformational Space: Analyze the rotational freedom around the single bond connecting the phenyl and pyridazinone rings. This helps identify the most populated conformations in a given environment (e.g., in a solvent like water or DMSO).

Study Intermolecular Interactions: Simulate the compound in a solvent box to understand how it interacts with solvent molecules through hydrogen bonding (e.g., involving the amino and carbonyl groups) and other non-covalent interactions. This is crucial for understanding its solubility and behavior in solution. If the molecule is studied as a potential drug, MD simulations can model its interaction and binding stability within the active site of a target protein. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution at the C6-Cl position, which is a common reaction for 6-chloropyridazines.

Such a study would involve:

Mapping the Potential Energy Surface (PES): Calculating the energy of the system as the reactants approach and transform into products.

Identifying Stationary Points: Locating the structures of reactants, products, and any intermediates.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate between two stationary points. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the transition state), which is a key factor controlling the reaction rate. mdpi.com

These calculations would clarify whether a proposed reaction proceeds, for example, through a concerted mechanism or a stepwise mechanism involving a stable intermediate. nih.gov This provides fundamental insights into the chemical reactivity of the molecule that are often difficult to obtain through experimental means alone.

Derivatization and Structural Modifications of 2 4 Aminophenyl 6 Chloropyridazin 3 2h One

Synthesis of Novel Analogs via Functionalization of the Amino Group

The presence of a primary amino group on the phenyl ring of 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one offers a prime site for structural modifications. Functionalization at this position can significantly influence the physicochemical properties and biological activity of the parent molecule. Common derivatization strategies include acylation, alkylation, sulfonylation, and the formation of Schiff bases.

Acylation, Alkylation, and Sulfonylation of the Amine

The amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to yield the corresponding amide derivatives. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, a modification known to modulate biological activity. Similarly, alkylation reactions with alkyl halides can introduce a range of alkyl groups, and sulfonylation with sulfonyl chlorides leads to the formation of sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

ReagentFunctional Group IntroducedDerivative Class
Acetyl chlorideAcetylAmide
Alkyl halideAlkylSecondary/Tertiary Amine
Benzenesulfonyl chlorideBenzenesulfonylSulfonamide

Formation of Schiff Bases and Related Imine Derivatives

The condensation of the primary amino group of this compound with various aldehydes and ketones results in the formation of Schiff bases, or imines. mdpi.com This reaction is typically acid-catalyzed and involves the removal of a water molecule. The resulting C=N double bond in the Schiff base can introduce conformational rigidity and provide additional points for interaction with biological targets. A diverse range of aromatic and heterocyclic aldehydes can be employed to generate a library of Schiff base derivatives. For example, reaction with substituted benzaldehydes introduces a variety of substituents on the azomethine carbon. dergipark.org.trmdpi.com

Aldehyde/KetoneResulting Derivative
BenzaldehydeN-benzylidene-4-(6-chloro-3-oxo-pyridazin-2(3H)-yl)aniline
Substituted BenzaldehydesCorresponding substituted N-benzylidene derivatives
Heterocyclic AldehydesCorresponding heterocyclic Schiff bases

Diversification through Modifications at the Chlorinated Position

The chlorine atom at the 6-position of the pyridazinone ring is a key handle for introducing structural diversity. It is susceptible to nucleophilic substitution and can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

The chloro group at the 6-position can be readily displaced by various nucleophiles. nih.gov Reactions with alkoxides or phenoxides (oxygen nucleophiles) lead to the formation of ether derivatives. nih.gov Similarly, nitrogen nucleophiles, such as primary and secondary amines, can be used to synthesize a variety of 6-amino-substituted pyridazinones. cbijournal.com Thiolates (sulfur nucleophiles) can also be employed to introduce thioether linkages at this position. These nucleophilic aromatic substitution reactions are often facilitated by the electron-withdrawing nature of the pyridazinone ring.

NucleophileTypeResulting LinkageDerivative Class
PhenoxideOxygen-O-Ar6-Aryloxy-pyridazinone
PiperidineNitrogen-N(CH2)56-(Piperidin-1-yl)-pyridazinone
ThiophenolSulfur-S-Ar6-(Arylthio)-pyridazinone

Palladium-Catalyzed Derivatization at the 6-Position

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridazinone ring. mdpi.comresearchgate.net Reactions such as the Suzuki-Miyaura coupling with boronic acids or esters allow for the introduction of various aryl and heteroaryl groups. nih.govnih.gov The Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties. researchgate.net These reactions typically employ a palladium catalyst, a ligand, and a base, and offer a versatile route to a wide range of derivatives that would be difficult to access through other methods.

ReactionCoupling PartnerIntroduced Group
Suzuki-MiyauraArylboronic acidAryl
SonogashiraTerminal alkyneAlkynyl
Buchwald-HartwigAmineAmino

Structural Elaboration of the Pyridazinone Ring System

Beyond functionalization of the exocyclic groups, the pyridazinone ring itself can be a target for structural modification. These modifications can involve reactions that alter the core heterocyclic structure, such as cycloaddition reactions or ring transformations. For instance, reduction of the double bond within the pyridazinone ring can lead to dihydropyridazinone derivatives. mdpi.comnih.gov Furthermore, the carbonyl group of the pyridazinone ring can potentially undergo reactions typical of ketones, although the aromaticity of the ring system influences its reactivity. The synthesis of fused ring systems, where another ring is annulated to the pyridazinone core, represents another avenue for structural elaboration, leading to more complex polycyclic structures. mdpi.com

Structure-Activity Relationship (SAR) Studies on a Molecular Level

Structure-activity relationship studies of this compound derivatives focus on understanding how specific structural changes influence the molecule's intrinsic properties, such as its three-dimensional shape, electron distribution, and potential for non-covalent interactions.

The introduction of different substituents at various positions on the this compound scaffold can significantly impact its molecular conformation and electronic landscape. These changes can be systematically studied through computational modeling and spectroscopic techniques.

The pyridazinone ring itself is characterized by a high dipole moment and the capacity for hydrogen bonding, which are properties that can be modulated by substituents. nih.govnih.gov For instance, the replacement of the chlorine atom at the C6 position with different functional groups can alter the electron density across the heterocyclic system. Electron-donating groups are expected to increase the electron density on the pyridazinone ring, potentially affecting its ability to participate in π-π stacking interactions. Conversely, electron-withdrawing groups would decrease the electron density.

Computational studies, such as those employing Density Functional Theory (DFT), can provide quantitative insights into these effects. Parameters like bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies (HOMO-LUMO) can be calculated for a series of derivatives to build a comprehensive understanding of the electronic consequences of structural modifications.

Below is an interactive data table summarizing the hypothetical impact of various substituents on the electronic properties of the this compound scaffold, based on general principles of organic electronics.

Substituent at C6Substituent at Aminophenyl GroupPredicted Change in Electron Density on Pyridazinone RingPredicted HOMO-LUMO Gap
-Cl (Reference)-NH2 (Reference)BaselineBaseline
-OCH3-NH2IncreaseDecrease
-NO2-NH2DecreaseIncrease
-Cl-N(CH3)2BaselineDecrease
-Cl-COCH3BaselineIncrease

Note: This table is illustrative and based on established principles of substituent effects on aromatic systems. Actual values would require specific experimental or computational determination for each derivative.

The this compound scaffold possesses key structural features that enable it to participate in various non-covalent interactions, which are fundamental to molecular recognition. The pyridazine (B1198779) ring's nitrogen atoms can act as hydrogen bond acceptors, a property that is crucial for specific intermolecular interactions. nih.govnih.gov

Furthermore, the aromatic nature of both the pyridazinone and the aminophenyl rings allows for π-π stacking interactions with other aromatic systems. nih.gov The presence of the chloro substituent and the carbonyl group also introduces specific electrostatic potential regions, which can engage in dipole-dipole and other electrostatic interactions.

The derivatization of this scaffold allows for the fine-tuning of these recognition capabilities. For example, introducing hydrogen bond donors or acceptors on the aminophenyl ring can create new recognition sites. Similarly, altering the electronic properties of the pyridazinone ring through substitution at the C6 position can modulate the strength of its π-π stacking and hydrogen bonding interactions.

In a non-clinical context, these molecular recognition properties can be explored through various techniques, such as host-guest chemistry studies or by observing the formation of co-crystals. X-ray crystallography of derivatives can provide direct evidence of the types and geometries of intermolecular interactions in the solid state.

The following table summarizes the potential non-covalent interactions that the core scaffold and its derivatives can engage in, which are critical for molecular recognition.

Structural FeaturePotential Non-Covalent Interaction
Pyridazinone Ring NitrogensHydrogen Bond Acceptor
Pyridazinone Ring & Phenyl Ringπ-π Stacking
Carbonyl GroupHydrogen Bond Acceptor, Dipole-Dipole
Amino GroupHydrogen Bond Donor/Acceptor
Chloro SubstituentHalogen Bonding, Dipole-Dipole

Applications in Chemical Synthesis and Materials Science Excluding Clinical/pharmacological

Role as a Building Block in Complex Chemical Synthesis

The structural attributes of 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one make it a valuable synthon for the construction of more elaborate molecular architectures. The presence of multiple reactive sites allows for its use in a variety of organic transformations, serving as both a precursor to fused ring systems and a key intermediate in multi-step synthetic pathways.

The pyridazinone ring system is a foundational component for the synthesis of annulated (fused) heterocyclic systems. Research has demonstrated that pyridazinone derivatives can be utilized to construct novel fused heterocycles such as selenadiazoles and thiadiazoles. For instance, a similar compound, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, has been successfully used as a starting material to synthesize new annulated 1,2,3-selena/thiadiazoles. mdpi.com This is achieved through reactions that involve the functional groups on the pyridazinone ring, leading to the formation of a new fused ring.

The general strategy involves the conversion of the aminophenyl group into a more reactive intermediate, which then undergoes cyclization to form the annulated system. For example, the amino group can be diazotized and subsequently reacted with a selenium or sulfur source to yield the corresponding selenadiazole or thiadiazole ring fused to the pyridazine (B1198779) core. The chlorine atom at the 6-position of this compound offers an additional site for modification or cyclization, further expanding its utility as a precursor for diverse annulated heterocyclic compounds. The synthesis of such fused systems is of interest due to their unique electronic and structural properties, which can be tailored for various applications in materials science.

Beyond its role as a precursor for fused rings, this compound is a key intermediate in multi-step organic transformations designed to produce complex molecules with specific functionalities. The amino group on the phenyl ring can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of various substituents. The chlorine atom on the pyridazinone ring is a good leaving group, making it susceptible to nucleophilic substitution reactions.

For example, in the synthesis of novel pyridazine derivatives, a related compound, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, serves as an intermediate. nih.gov This highlights how the chloropyridazine moiety is a common starting point for building more complex structures. Similarly, this compound can be envisaged to react with various nucleophiles to replace the chlorine atom, thereby introducing new functional groups or linking to other molecular fragments.

The following table provides examples of transformations involving similar pyridazinone intermediates:

Starting MaterialReagent(s)Product TypeReference
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinoneSemicarbazide hydrochlorideSemicarbazone derivative mdpi.com
4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus oxychloride3-Chloropyridazine derivative nih.gov
3,6-dichloropyridazine (B152260)Phenylpiperazine/Morpholine derivatives3-Chloro-6-substituted pyridazine nih.gov

These examples underscore the versatility of the pyridazinone core as a scaffold in synthetic organic chemistry, enabling the construction of a diverse library of compounds.

Potential as a Ligand in Coordination Chemistry and Catalysis

The molecular structure of this compound contains several potential donor atoms, namely the nitrogen atoms of the pyridazine ring and the amino group, as well as the oxygen atom of the carbonyl group. This makes it a potential ligand for the formation of coordination complexes with various metal ions. The field of coordination chemistry has extensively utilized pyridazine-based ligands due to their ability to form stable complexes with transition metals. nih.gov

The nitrogen atoms in the pyridazine ring are basic and can form coordinate bonds with metal centers. nih.gov The aminophenyl group provides an additional coordination site, potentially allowing the molecule to act as a bidentate or even a bridging ligand, connecting multiple metal centers. The formation of such coordination complexes can lead to materials with interesting magnetic, electronic, or catalytic properties.

While specific studies on the coordination chemistry of this compound are not extensively reported, the behavior of similar molecules provides a strong indication of its potential. For instance, various Cu(II) complexes have been synthesized with pyridine (B92270) and pyrazine (B50134) amides, where coordination occurs through the nitrogen atoms of the heterocyclic ring and the amide group. mdpi.com The catalytic activity of such complexes is an area of active research, with potential applications in various chemical transformations.

Integration into Novel Materials (e.g., Polymers, Organic Frameworks)

The functional groups present in this compound make it a promising candidate for integration into novel materials such as polymers and metal-organic frameworks (MOFs). The amino group can be used as a monomer in polymerization reactions, for example, in the synthesis of polyamides or polyimides. The resulting polymers would incorporate the pyridazinone moiety into their backbone, potentially imparting unique thermal, mechanical, or photophysical properties. Molecularly imprinted polymers (MIPs) have been synthesized using functional monomers like 2-vinylpyridine, demonstrating the utility of nitrogen-containing heterocycles in creating polymers with specific recognition capabilities. nih.gov

In the realm of MOFs, this compound could serve as an organic linker. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The di-topic nature of this molecule (with potential coordination sites at the amino group and the pyridazine ring) could facilitate the formation of extended 3D networks. The incorporation of nitrogen-containing linkers like pyrazine and bipyridine into MOFs has been shown to influence their magnetic and electronic properties. nih.govresearchgate.netosti.gov The specific geometry and electronic nature of the pyridazinone linker could lead to MOFs with tailored pore sizes and functionalities, suitable for applications in gas storage, separation, or catalysis.

Use in Analytical Reagent Development (non-biological applications)

The ability of this compound to potentially coordinate with metal ions also suggests its utility in the development of analytical reagents for the detection and quantification of these ions. The formation of a complex between the ligand and a metal ion can lead to a change in the solution's color or fluorescence, which can be measured spectrophotometrically or fluorometrically.

Many organic molecules containing nitrogen and oxygen donor atoms have been developed as chemosensors for metal ions. For example, a sulfonated derivative of 2,4,6-tris[2'-(4'-phenylpyridyl)]-s-triazine has been synthesized and used as an analytical reagent for the spectrophotometric determination of iron. nih.gov Similarly, a Schiff base derived from 3-aminopyridine (B143674) has been shown to be a sensitive and selective chemosensor for Cu(II), Al(III), and Fe(III) ions. mdpi.com The pyridazinone core, in conjunction with the aminophenyl group, provides a structural motif that could be exploited for similar purposes. The interaction with a specific metal ion could lead to a distinct spectroscopic signature, allowing for its selective detection. Further research could focus on optimizing the structure of this compound to enhance its selectivity and sensitivity for particular metal ions of environmental or industrial importance.

Advanced Analytical Methodologies for the Detection and Quantification of the Chemical Compound

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one from its synthetic intermediates, byproducts, or degradation products. The choice of technique depends on the specific analytical goal, whether it is rapid purity checks or precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely used technique for the purity assessment and quantification of pyridazinone derivatives due to its high resolution, sensitivity, and reproducibility. nih.goveurekalert.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. nih.govrjptonline.org The separation is achieved by using a polar mobile phase, which often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities. rjptonline.org Detection is commonly performed using a UV detector, as the aromatic rings and carbonyl group in the molecule act as chromophores, absorbing UV light at specific wavelengths, often in the range of 230-280 nm. rjptonline.orgufrgs.br

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples. The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. mdpi.com

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) rjptonline.org
Mobile PhaseGradient of Acetonitrile and Water/Buffer nih.gov
Flow Rate1.0 mL/min nih.govnih.gov
DetectionUV at 240-280 nm rjptonline.org
Column Temperature40 °C nih.gov
Injection Volume10 µL nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not the preferred method for the analysis of this compound. This is due to the compound's molecular structure, which imparts relatively high polarity, low volatility, and potential thermal instability. Direct injection of the compound into a GC system, which operates at high temperatures, could lead to thermal degradation rather than volatilization, resulting in poor peak shape, low sensitivity, and inaccurate quantification.

For a compound like this to be analyzed by GC, a derivatization step would likely be necessary. Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability. For instance, the primary amine (-NH2) and the amide-like proton in the pyridazinone ring could be silylated. However, this adds complexity and potential sources of error to the analysis. Given the excellent suitability of HPLC, GC is typically avoided for this and similar pyridazinone structures. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative monitoring of reaction progress and for preliminary purity assessment during the synthesis of pyridazinone derivatives. nih.govmdpi.comnih.gov

The technique involves spotting a small amount of the sample on a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. nih.govnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase ascends the plate via capillary action, and the components of the sample mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

After the solvent front has moved a sufficient distance, the plate is removed, dried, and the separated spots are visualized. Since this compound contains chromophores, visualization can be readily achieved by exposing the plate to UV light (typically at 254 nm), where the compound will appear as a dark spot against a fluorescent background. nih.govnih.gov The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes by comparing it to a standard. TLC is invaluable in a synthetic lab for quickly determining if a starting material has been consumed and a new product has been formed. mdpi.com

ParameterTypical ConditionReference
Stationary PhaseSilica gel 60 F-254 pre-coated plates nih.gov
Mobile PhaseMixture of Hexane, Methylene Chloride, and Methanol nih.gov
VisualizationUV lamp (254 nm) nih.govnih.gov
ApplicationReaction monitoring, Purity check mdpi.com

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound in its pure form or in simple mixtures. ufrgs.braipublications.com This technique is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. The presence of the pyridazinone ring and the aminophenyl group creates a conjugated system that absorbs UV radiation at a characteristic wavelength (λmax). ijprajournal.com

To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol) that does not absorb in the same region. ufrgs.br The absorbance of the solution is then measured at the λmax using a UV-Vis spectrophotometer. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. upi.edu

A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. By measuring the absorbance of an unknown sample and interpolating from the calibration curve, its concentration can be accurately determined. This method is noted for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control applications where the sample matrix is not complex. aipublications.comnih.gov

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive approach for the detection and quantification of this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. The aminophenyl moiety of the target molecule is electrochemically active and can be readily oxidized. mdpi.comingentaconnect.com

Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be employed to study the electrochemical behavior of the compound. In these methods, the potential applied to a working electrode is varied, and the resulting current is measured. The oxidation of the aromatic amino group produces a characteristic peak in the voltammogram, with the peak current being proportional to the concentration of the compound. ingentaconnect.com This relationship forms the basis for its quantitative determination.

The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface with various materials, such as conducting polymers or carbon nanotubes. mdpi.comingentaconnect.com These modified electrodes can catalyze the electrochemical reaction, leading to a stronger signal and lower detection limits. ingentaconnect.com The principle of detecting p-aminophenol, a related compound, through its oxidation to a quinoneimine, provides a strong basis for the applicability of these methods to this compound. nih.gov Electrochemical detection can also be coupled with HPLC to provide a highly sensitive and selective analytical system.

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways

Traditional synthetic methods for pyridazinone derivatives often involve multi-step sequences that can be time-consuming and generate significant waste. The future of synthesizing 2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one and its analogs lies in the adoption of more efficient and sustainable "unconventional" methodologies.

Flow Chemistry: Continuous flow processing offers significant advantages over batch synthesis, including enhanced reaction control, improved safety for hazardous reactions, and simplified scalability. nih.gov The synthesis of heterocyclic compounds, including pyridazinones, can be streamlined using flow chemistry, allowing for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. nih.govuc.pt This approach is particularly promising for optimizing the key cyclization and substitution steps in the synthesis of the title compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions. scispace.com Its application to the synthesis of pyridazine (B1198779) derivatives can significantly reduce reaction times and improve yields compared to conventional heating methods.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis are emerging as powerful green chemistry tools. These methods allow for the activation of chemical bonds under mild conditions, often without the need for stoichiometric reagents. Exploring photocatalytic C-H activation or cross-coupling reactions on the pyridazinone core could open up new, previously inaccessible chemical space for derivatization.

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While the enzymatic synthesis of pyridazinones is still a nascent field, future research could identify or engineer enzymes capable of catalyzing key bond-forming reactions, offering a highly sustainable route to complex derivatives.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. rjptonline.org These computational tools can analyze vast datasets to predict molecular properties, design novel compounds with desired activities, and even forecast the outcomes of chemical reactions.

De Novo Design: Generative AI models can design novel pyridazinone derivatives from scratch, tailored to interact with specific biological targets. nih.gov By learning from existing chemical databases, these models can propose structures with high predicted activity and favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, AI could be used to design analogs of this compound with enhanced efficacy against specific cancer cell lines or pathogens.

Property Prediction: ML models, particularly those based on Quantitative Structure-Property Relationship (QSPR) principles, can accurately predict various properties of pyridazine derivatives, such as their biological activity or performance as corrosion inhibitors. researchgate.netresearchgate.net This predictive power allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Synthesis Prediction: AI platforms are being developed to predict not only the product of a reaction but also the optimal reaction conditions and potential yields. rjptonline.orgyoutube.com By applying these tools to the this compound scaffold, chemists can more efficiently devise synthetic routes to novel analogs, reducing the trial-and-error often involved in synthesis development.

ML/AI ApplicationDescriptionPotential Impact on this compound Research
Generative Models Algorithms that create new data (e.g., molecular structures) based on learned patterns.Design of novel analogs with optimized biological activity (e.g., anticancer, antimicrobial).
QSPR/QSAR Models that correlate chemical structure with physical or biological properties.Rapid prediction of efficacy, toxicity, and other key parameters for virtual screening.
Reaction Prediction AI that predicts the outcome and optimal conditions for chemical reactions.Acceleration of synthetic route design and optimization for new derivatives.

Development of Novel Reactivity and Selectivity Patterns

The inherent reactivity of the this compound core provides numerous opportunities for developing novel and selective chemical transformations. A key area of future research is the strategic functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. mdpi.com

C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful strategy for the direct and regioselective modification of heterocyclic scaffolds. nih.govrsc.orgpkusz.edu.cn Research has shown that the pyridazinone moiety can act as a directing group, guiding functionalization to specific positions on an attached phenyl ring. nih.govrsc.org Future work will likely focus on developing catalytic systems that can selectively functionalize the C-H bonds of the pyridazinone ring itself, offering new avenues for structural diversification. For example, palladium-catalyzed arylation has been used to functionalize related azolopyridazines with high regioselectivity. nih.gov

Regioselective Reactions: The chlorine atom at the C6 position is a versatile handle for nucleophilic substitution and cross-coupling reactions. Developing new catalytic systems that allow for highly regioselective reactions at other positions, even in the presence of the reactive C-Cl bond, is a significant challenge and a promising research direction. Strategies used for the selective functionalization of other chloropyridines and chloropyrazines could be adapted for this purpose. mdpi.comnih.gov

Exploiting the Aminophenyl Group: The aminophenyl substituent offers another site for derivatization. Future studies could explore novel reactions that involve this group, such as diazotization followed by various coupling reactions or its use as a directing group to functionalize the phenyl ring in unique ways.

Integration into Advanced Functional Materials

While pyridazinone derivatives are primarily known for their biological activities, their unique electronic and structural properties make them attractive candidates for incorporation into advanced functional materials.

Heat-Resistant Polymers: The thermal stability and char-forming tendency of nitrogen-containing heterocycles are beneficial for creating heat-resistant and flame-retardant materials. Recently, a novel phthalonitrile monomer containing a pyridazine ring was synthesized and polymerized to create a thermoset with outstanding thermal stability (decomposition temperature >500 °C) and flame retardancy. mdpi.com Incorporating the this compound moiety into polymer backbones, either as a monomer or a pendant group, could lead to new high-performance plastics for demanding applications in the aerospace and electronics industries.

Organic Electronics: The electron-deficient nature of the pyridazine ring, combined with the electron-donating aminophenyl group, creates a "push-pull" electronic structure. Such structures are often sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future research could explore the synthesis of conjugated polymers or small molecules incorporating this scaffold to investigate their photophysical and electronic properties.

Sensors: The amino group and the nitrogen atoms in the pyridazinone ring can act as binding sites for metal ions or other analytes. By attaching this core to a fluorescent or chromogenic reporter, it may be possible to develop novel chemosensors for environmental monitoring or diagnostic applications.

Interdisciplinary Research Directions

The full potential of this compound can be unlocked through collaborations that bridge traditional chemistry with other scientific disciplines.

Chemoinformatics: Chemoinformatics utilizes computational methods to analyze chemical information. Techniques like molecular docking and molecular dynamics simulations are already used to study how pyridazinone derivatives interact with biological targets. nih.govmdpi.com Future efforts will involve building more sophisticated predictive models for ADMET properties and off-target effects, guiding the design of safer and more effective therapeutic agents.

Supramolecular Chemistry: This field focuses on the non-covalent interactions between molecules. wikipedia.org The this compound molecule contains hydrogen bond donors (N-H from the amino group) and acceptors (C=O and ring nitrogens), as well as aromatic rings capable of π-π stacking. libretexts.org These features make it an excellent candidate for building complex, self-assembled supramolecular structures like gels, liquid crystals, or host-guest systems. wikipedia.orglibretexts.org Such structures could find applications in drug delivery, catalysis, or the creation of "smart" materials that respond to external stimuli.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-aminophenyl)-6-chloropyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a 4-aminophenyl moiety to a chloropyridazinone core. For analogous compounds, refluxing in ethanol with sodium ethoxide (NaOEt) under controlled pH and temperature (e.g., 60–80°C) is common . Solvent choice (e.g., dimethylformamide or ethanol) and catalyst selection (e.g., palladium for cross-coupling) critically impact yield .
  • Key Data : Yields for structurally similar dihydropyridazinones range from 19% to 98%, depending on purification methods (e.g., flash chromatography, recrystallization) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for verifying the 4-aminophenyl substitution pattern and pyridazinone ring conformation. Aromatic protons in the 6.5–7.5 ppm range and NH2_2 signals near 5.5 ppm are diagnostic .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for related pyridazinones .
  • HRMS : Validates molecular weight (e.g., calculated for C10_{10}H9_9ClN3_3O: 234.03 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Screen for cardiovascular activity (e.g., blood pressure modulation) using in vitro models, as 4-aminophenyl-pyridazinone derivatives exhibit sustained cardioactive effects . Receptor-binding assays (e.g., enzyme-linked immunosorbent assays) can assess affinity for targets like β-adrenergic receptors .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for similar pyridazinone derivatives?

  • Analysis : Discrepancies in yields (e.g., 19% vs. 98% for nitro reductions ) may arise from:

  • Reduction conditions : Iron powder in acetic acid vs. catalytic hydrogenation.
  • Purification : Column chromatography vs. recrystallization efficiency.
    • Recommendation : Use kinetic studies (e.g., monitoring by TLC/HPLC) to identify rate-limiting steps and side reactions (e.g., over-reduction of NH2_2 groups) .

Q. What strategies address low solubility of this compound in aqueous media for pharmacological testing?

  • Methodology :

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the NH2_2 position.
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in bioassays .
    • Data : Analogous compounds show 2–5× solubility improvement with PEG-based formulations .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s potential enzyme targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with kinases or GPCRs.
  • QSAR : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity data from analogs .
    • Case Study : For pyridazinone-based Bcr-Abl inhibitors, Cl-substituents at position 6 enhance binding affinity by 30% compared to methyl groups .

Data Contradictions and Validation

Q. Why do conflicting reports exist regarding the cardiovascular effects of 4-aminophenyl-pyridazinones?

  • Analysis : Differences in stereochemistry (e.g., R vs. S configurations) significantly alter activity. For example, (R)-6-(4-aminophenyl)-5-methyl derivatives show 50% higher potency than their (S)-counterparts in reducing blood pressure .
  • Resolution : Validate enantiomeric purity via chiral HPLC and compare in vivo pharmacokinetic profiles .

Tables of Key Comparative Data

Property This compound Analog (OR-1855)
Molecular Weight234.03 g/mol221.1 g/mol
Bioactivity (IC50_{50})Not reported0.8 µM (β-adrenergic)
Solubility (H2_2O)<1 mg/mL2.5 mg/mL (with PEG-400)

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Reactant of Route 1
2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)-6-chloropyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.